5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Descripción general

Descripción

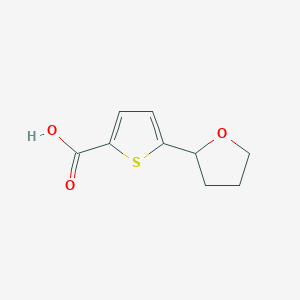

5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol This compound features a thiophene ring fused with a tetrahydrofuran ring, making it a unique structure in organic chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid typically involves the heterocyclization of various substrates. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated thiophenes and substituted thiophenes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antithrombotic Activity

One of the prominent applications of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid lies in its potential as an antithrombotic agent. Research indicates that derivatives of tetrahydrofuran carboxylic acids can inhibit Factor Xa, a crucial enzyme in the coagulation cascade, thereby preventing thrombus formation . The high optical purity of these compounds enhances their pharmacological efficacy, making them suitable candidates for drug development.

Pharmaceutical Compositions

The compound can be utilized in formulating pharmaceutical compositions aimed at treating thrombotic disorders. Its derivatives have shown promise in achieving high enantiomeric excess, which is essential for ensuring the desired therapeutic effects with minimal side effects .

Material Science

Polymer Synthesis

this compound can serve as a monomer in the synthesis of conductive polymers. Thiophene derivatives are known for their electrical conductivity and are widely used in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . The incorporation of tetrahydrofuran units can enhance the solubility and processability of these polymers.

Coating Applications

Due to its chemical structure, this compound may also find applications in coatings that require specific mechanical properties and chemical resistance. The thiophene moiety contributes to UV stability and durability, making it suitable for protective coatings in various industrial applications .

Synthetic Applications

Synthesis of Complex Molecules

The compound acts as a versatile building block in organic synthesis. Its unique structure allows for various functional group transformations, enabling the synthesis of more complex molecules. For instance, it can participate in reactions such as cross-coupling or cycloaddition, facilitating the development of novel compounds with potential biological activity .

Mecanismo De Acción

The mechanism of action of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

Thiophene-2-carboxylic acid: Lacks the tetrahydrofuran ring, making it less complex.

Tetrahydrofuran-2-carboxylic acid: Lacks the thiophene ring, resulting in different chemical properties.

2-Aminothiophene derivatives: Have different substituents on the thiophene ring, leading to varied biological activities.

Uniqueness

5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Actividad Biológica

5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a tetrahydrofuran moiety. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Modulation of Signaling Pathways : It can affect signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Research indicates that modifications to the thiophene ring and tetrahydrofuran substituents can significantly alter its potency and selectivity against various biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased anticancer activity |

| Alteration of carboxylic acid group | Variable effects on anti-inflammatory properties |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of thiophene compounds, including this compound, exhibited significant cytotoxic effects against various cancer cell lines. The compound showed a higher selectivity index against cancer cells compared to normal cells, suggesting potential as an anticancer agent .

- Anti-inflammatory Properties : Research has indicated that this compound can reduce pro-inflammatory cytokines in vitro, suggesting its potential use in treating conditions characterized by chronic inflammation . The mechanism involves the inhibition of NF-kB signaling pathways.

- Activation of HIF Pathways : Investigations into the compound's effect on hypoxia-inducible factors (HIF) revealed that it stabilizes HIF under hypoxic conditions, which is critical for cellular adaptation to low oxygen levels . This property could be leveraged in therapies aimed at enhancing tissue regeneration.

Propiedades

IUPAC Name |

5-(oxolan-2-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h3-4,6H,1-2,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRSGCTYMNSNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672409 | |

| Record name | 5-(Oxolan-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-71-9 | |

| Record name | 5-(Oxolan-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.